4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHHBXDRSCBOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate can undergo cyclization in the presence of a catalyst to form the imidazo-pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant potential in the development of pharmaceuticals due to its ability to interact with various biological targets.
- Anticancer Activity : Preliminary studies indicate that 4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibits cytotoxic effects against several cancer cell lines. Research suggests that it may inhibit specific pathways involved in tumor growth and proliferation .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes that play critical roles in disease pathways. For instance, it may act as an inhibitor of kinases involved in cancer and inflammatory diseases .
Neuropharmacology
Research indicates that this compound may have applications in treating central nervous system disorders. Its structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which are vital targets in neuropharmacology.
- Case Study : A study demonstrated that derivatives of this compound could modulate dopamine receptors, suggesting a role in the treatment of disorders like schizophrenia and Parkinson's disease .
Agrochemicals
The unique properties of this compound have led to its exploration as a potential pesticide or herbicide.
- Pesticidal Activity : Initial investigations have shown promising results regarding its efficacy against various agricultural pests. The compound's fluorinated structure may enhance its stability and effectiveness compared to traditional pesticides .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer properties of the compound against various human cancer cell lines. Results indicated that it exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics, highlighting its potential as a new therapeutic agent .
Case Study 2: Neuropharmacological Effects
In vitro studies focused on the interaction of this compound with dopamine receptors revealed that it could enhance receptor activity. This finding suggests its potential use in developing treatments for neurodegenerative diseases and psychiatric disorders .
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications.
Pyrazolo[3,4-d]pyrimidine: Known for its use in medicinal chemistry.
Quinoline Derivatives: Widely studied for their pharmacological properties.
Uniqueness
4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. This makes it a valuable scaffold for developing new compounds with enhanced properties.
Biological Activity
The compound 4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a member of the imidazo[4,5-c]pyridine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 251.69 g/mol. The compound features a tetrahydroimidazo[4,5-c]pyridine core substituted with a chloro and a fluorine atom on the phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClFN₃ |
| Molecular Weight | 251.69 g/mol |
| CAS Number | 1189749-62-9 |
| Hazard Classification | Irritant |
Research indicates that compounds within the imidazo[4,5-c]pyridine class exhibit diverse biological activities, particularly as enzyme inhibitors. The specific compound under discussion has shown promise in inhibiting certain enzymes linked to various diseases.
- Enzyme Inhibition : The compound acts as an inhibitor of glutaminyl cyclase (PgQC), which is implicated in oral pathogens such as Porphyromonas gingivalis . This inhibition is crucial for developing treatments against periodontal diseases.
- Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the tetrahydroimidazopyridine core can enhance biological activity. For instance, the introduction of lipophilic moieties has been associated with improved inhibitory effects .
Case Studies
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives of imidazo[4,5-c]pyridine can inhibit cancer cell lines by targeting specific kinases involved in tumor growth . The compound's structural features contribute to its binding affinity and selectivity towards these targets.
- Antimicrobial Activity : Another study highlighted the antimicrobial potential of related compounds against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced efficacy against resistant strains .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with similar compounds can be insightful:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
